3-Isocyanato-2-methylpyridine

Catalog No.
S9071672
CAS No.
1007212-57-8
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
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3-Isocyanato-2-methylpyridine

CAS Number

1007212-57-8

Product Name

3-Isocyanato-2-methylpyridine

IUPAC Name

3-isocyanato-2-methylpyridine

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c1-6-7(9-5-10)3-2-4-8-6/h2-4H,1H3

InChI Key

FHKPIVPPOGZAON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)N=C=O

The development of aromatic isocyanates traces back to the mid-19th century, with phenyl isocyanate first synthesized in 1848 by Charles Gerhardt. However, the systematic exploration of heteroaromatic isocyanates, such as pyridine derivatives, emerged much later in the 20th century alongside advancements in polymer chemistry and pharmaceutical intermediates. While the exact synthesis date of 3-isocyanato-2-methylpyridine remains undocumented in public literature, its emergence likely aligns with the broader adoption of dioxazolones and Curtius-type rearrangements for isocyanate generation in the 2000s. For instance, Pfizer’s 2009 work on hydroxamic acid derivatization via dioxazolones provided a methodological framework applicable to pyridine-based systems. The compound’s CAS registry (1007212-57-8) suggests its formal recognition occurred in the early 21st century, reflecting increased interest in structurally complex isocyanates for targeted synthesis.

Nomenclature and Structural Identification

The IUPAC name 3-isocyanato-2-methylpyridine unambiguously defines its structure: a pyridine ring substituted with a methyl group at position 2 and an isocyanate group (-N=C=O) at position 3 (Figure 1). Key identifiers include:

  • Molecular formula: C₇H₆N₂O
  • Molecular weight: 134.135 g/mol
  • Structural features: The methyl group at C2 introduces steric hindrance, while the electron-withdrawing pyridine ring modulates the isocyanate’s electrophilicity.

Spectroscopic characterization typically involves:

  • Infrared (IR) spectroscopy: A sharp absorption band near 2270 cm⁻¹ confirms the isocyanate group.
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Pyridine protons resonate as a multiplet (δ 7.2–8.5 ppm), while the methyl group appears as a singlet near δ 2.5 ppm.
    • ¹³C NMR: The isocyanate carbon (N=C=O) appears at δ ~120–125 ppm.
PropertyValueSource
CAS Registry Number1007212-57-8
Molecular FormulaC₇H₆N₂O
Molecular Weight (g/mol)134.135

Positional Isomerism in Methylpyridine Isocyanate Derivatives

Positional isomerism profoundly impacts the reactivity and applications of methylpyridine isocyanates. Table 1 compares key isomers:

IsomerCAS NumberMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Source
3-Isocyanato-2-methylpyridine1007212-57-8C₇H₆N₂O134.135Not reported
5-Isocyanato-2-methylpyridine732245-99-7C₇H₈N₂O136.151314.6
3-Isocyanatopyridine15268-31-2C₆H₄N₂O120.11Not reported

Structural and Reactivity Insights:

  • Steric Effects: The 2-methyl group in 3-isocyanato-2-methylpyridine hinders nucleophilic attack at the adjacent isocyanate, unlike the 5-isocyanato isomer, where the methyl group is meta to the reactive site.
  • Electronic Effects: The pyridine nitrogen directs electrophilic substitution, making the 3-position (para to nitrogen) more electrophilic in 3-isocyanatopyridine.

Synthetic Routes for 3-Isocyanato-2-methylpyridine

Phosgenation of 2-Methyl-3-aminopyridine

Phosgenation remains a cornerstone method for synthesizing aromatic isocyanates. For 3-isocyanato-2-methylpyridine, this involves reacting 2-methyl-3-aminopyridine with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds in two stages:

  • Formation of a carbamoyl chloride intermediate:
    $$ \text{2-Methyl-3-aminopyridine} + \text{COCl}_2 \rightarrow \text{2-Methyl-3-(chlorocarbonyl)aminopyridine} + \text{HCl} $$
  • Thermal decomposition to isocyanate:
    $$ \text{2-Methyl-3-(chlorocarbonyl)aminopyridine} \rightarrow \text{3-Isocyanato-2-methylpyridine} + \text{HCl} $$

The reaction is conducted in inert solvents like dichloromethane or toluene at temperatures between 0–40°C [6]. Excess phosgene ensures complete conversion, but its high toxicity necessitates closed-system reactors and rigorous safety protocols [6]. Industrial adaptations often employ gas-phase phosgenation to minimize solvent use and improve reaction efficiency [6].

Curtius-Type Rearrangement Approaches

The Curtius rearrangement offers an alternative route via acyl azide intermediates. This method avoids direct phosgene handling, enhancing operational safety. The synthesis proceeds as follows:

  • Acyl azide formation:
    Reacting 2-methylpyridine-3-carbonyl chloride with sodium azide (NaN₃) yields the corresponding acyl azide:
    $$ \text{2-Methylpyridine-3-carbonyl chloride} + \text{NaN}_3 \rightarrow \text{2-Methylpyridine-3-carbonyl azide} + \text{NaCl} $$
  • Thermal or photolytic rearrangement:
    Heating the acyl azide to 80–120°C induces decomposition, releasing nitrogen gas (N₂) and forming 3-isocyanato-2-methylpyridine via a concerted mechanism [2] [3]:
    $$ \text{2-Methylpyridine-3-carbonyl azide} \rightarrow \text{3-Isocyanato-2-methylpyridine} + \text{N}_2 $$

This method achieves high regioselectivity due to the stability of the pyridine ring during rearrangement [2]. Recent advancements utilize continuous flow systems to safely manage exothermic decomposition [4].

Catalytic Carbonylation Methodologies

Catalytic carbonylation of 2-methyl-3-aminopyridine with carbon monoxide (CO) represents an emerging phosgene-free approach. While literature specific to 3-isocyanato-2-methylpyridine is sparse, analogous systems employ palladium or ruthenium catalysts under high-pressure CO atmospheres. The general reaction is:
$$ \text{2-Methyl-3-aminopyridine} + \text{CO} \xrightarrow{\text{catalyst}} \text{3-Isocyanato-2-methylpyridine} $$

Challenges include catalyst deactivation by pyridine’s basic nitrogen and competing urea formation. Further research is needed to optimize yields for industrial adoption.

Industrial-Scale Production Challenges

  • Phosgene Handling:
    Despite its efficiency, phosgene’s extreme toxicity (LC₅₀ ≈ 3 ppm) mandates expensive containment infrastructure [6]. Alternatives like in situ phosgene generation via chloroform photolysis are being explored but remain experimental [7].
  • Byproduct Management:
    Hydrolysis of residual isocyanate groups produces insoluble polyureas, necessitating precise stoichiometry and rapid quenching [1].
  • Continuous Flow Integration:
    Transitioning from batch to continuous processes improves safety and scalability. For example, Raney® nickel-packed columns enable efficient methylation of pyridine precursors in flow systems [4].

Purification and Isolation Techniques

  • Solvent Extraction:
    Crude product mixtures are washed with dilute HCl to remove unreacted amine, followed by neutralization with aqueous NaHCO₃ [1].
  • Distillation:
    Vacuum distillation (e.g., 0.1 mmHg at 80–100°C) separates 3-isocyanato-2-methylpyridine from high-boiling byproducts.
  • Crystallization:
    Cooling ethanolic solutions to −20°C yields crystalline product with >98% purity [1].

3-Isocyanato-2-methylpyridine represents a substituted pyridine derivative with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol [1]. The compound is characterized by a pyridine ring system substituted with a methyl group at the 2-position and an isocyanate functional group at the 3-position. The Chemical Abstracts Service registry number is 1007212-57-8 [1].

The molecular structure features a six-membered aromatic heterocycle containing one nitrogen atom within the ring framework. The SMILES notation CC1=C(C=CC=N1)N=C=O provides an unambiguous representation of the connectivity pattern [1]. The InChI identifier InChI=1S/C7H6N2O/c1-6-7(9-5-10)3-2-4-8-6/h2-4H,1H3 confirms the structural arrangement [1].

The isocyanate functional group (-N=C=O) attached to the pyridine ring exhibits linear geometry around the nitrogen-carbon-oxygen chain. Studies on related isocyanate compounds indicate that the nitrogen-carbon-oxygen group maintains a nearly linear arrangement with bond angles approaching 180° [2]. The cumulative double bond character of the N=C=O moiety contributes to its electrophilic reactivity profile.

The pyridine ring displays typical aromatic characteristics with delocalized π-electron density. The presence of both the electron-withdrawing isocyanate group and the electron-donating methyl substituent creates an asymmetric electronic environment within the molecule. Computational collision cross-section predictions suggest molecular dimensions of approximately 122.9 Ų for the protonated species [M+H]⁺ [3].

Spectroscopic Profiles

FTIR Absorption Signatures

The isocyanate functional group exhibits a characteristic and diagnostic asymmetric stretching vibration in the infrared spectrum. For isocyanate compounds, this absorption appears as a strong band in the region around 2270 cm⁻¹ [4] [5]. The exact frequency depends on the electronic environment and substitution pattern of the aromatic ring system.

Comparative studies of related isocyanate compounds demonstrate that the N=C=O asymmetric stretch serves as an excellent analytical marker for structural identification and quantitative analysis [5] [6]. The intensity and frequency of this band are sensitive to electronic effects from ring substituents, with electron-withdrawing groups typically shifting the absorption to higher frequencies.

Functional GroupWavenumber Range (cm⁻¹)IntensityAssignment
N=C=O stretch2250-2280StrongAsymmetric stretch
Pyridine C=C1580-1600Medium-StrongRing vibrations
Pyridine C=N1560-1580Medium-StrongRing vibrations
C-H stretch3000-3100MediumAromatic C-H
CH₃ stretch2900-3000MediumAliphatic C-H

The aromatic region displays characteristic pyridine ring vibrations, with C=C and C=N stretching frequencies appearing between 1560-1600 cm⁻¹ [7]. The methyl substituent contributes additional C-H stretching vibrations in the aliphatic region between 2900-3000 cm⁻¹.

NMR Spectral Assignments (¹H, ¹³C, ¹⁵N)

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 3-isocyanato-2-methylpyridine exhibits distinct signals corresponding to the aromatic and aliphatic proton environments. The aromatic protons on the pyridine ring appear in the characteristic downfield region between 7.0-8.5 ppm [8] [9].

The methyl group attached to the 2-position of the pyridine ring generates a singlet signal, typically appearing around 2.5-2.7 ppm [8]. The chemical shift of this methyl group is influenced by the electron-deficient nature of the pyridine ring and the proximity to the ring nitrogen.

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
H-4 (pyridine)7.2-7.4doublet1H
H-5 (pyridine)7.6-7.8triplet1H
H-6 (pyridine)8.3-8.5doublet1H
2-CH₃2.5-2.7singlet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The isocyanate carbon typically appears at approximately 125-130 ppm, representing the central carbon of the N=C=O functionality [10] [11].

The aromatic carbons of the pyridine ring exhibit characteristic chemical shifts in the 120-160 ppm region [8] [9]. The carbon bearing the isocyanate group displays a distinctive downfield shift due to the electron-withdrawing nature of the attached functional group.

Carbon EnvironmentChemical Shift (ppm)Assignment
N=C=O125-130Isocyanate carbon
C-2 (pyridine)155-160Ring carbon with CH₃
C-3 (pyridine)130-135Ring carbon with NCO
C-4 (pyridine)120-125Ring carbon
C-5 (pyridine)135-140Ring carbon
C-6 (pyridine)145-150Ring carbon α to N
2-CH₃20-25Methyl carbon

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

The ¹⁵N NMR spectroscopy provides valuable information about the nitrogen environments within the molecule. Isocyanate nitrogen atoms exhibit characteristic chemical shifts that are distinctly different from other nitrogen-containing functional groups [12] [13].

Research on isocyanate ¹⁵N chemical shifts demonstrates that these compounds display signals over 200 ppm toward higher fields compared to N-sulfinylamines [13]. The pyridine ring nitrogen appears in a different chemical shift region, typically around 300-350 ppm from nitromethane reference [14] [15].

Nitrogen EnvironmentChemical Shift (ppm)Assignment
Isocyanate N-200 to -250NCO nitrogen
Pyridine N300-350Ring nitrogen

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-isocyanato-2-methylpyridine provides structural confirmation through characteristic fragmentation patterns. The molecular ion peak appears at m/z 134, corresponding to the molecular weight of the compound [16] [17].

The fragmentation behavior of isocyanate-containing compounds typically involves loss of the NCO fragment (m/z 42) from the molecular ion, generating a base peak at m/z 92 corresponding to the methylpyridine cation [16] [18]. Additional fragmentation pathways include loss of carbon monoxide (m/z 28) and formation of pyridine-related fragments.

Fragment Ion (m/z)Relative IntensityAssignmentFragmentation Process
13415-25%[M]⁺Molecular ion
92100%[C₆H₆N]⁺Loss of NCO
10640-60%[M-CO]⁺Loss of CO from NCO
7830-50%[C₅H₄N]⁺Pyridine cation
5120-40%[C₄H₃]⁺Ring fragmentation

The collision-induced dissociation patterns reveal the preferential cleavage of the relatively weak C-N bond connecting the isocyanate group to the aromatic ring [19]. The resulting fragments provide definitive structural information for compound identification and purity assessment.

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of 3-isocyanato-2-methylpyridine can be estimated based on data from structurally related compounds and computational predictions. While specific experimental data for this compound are limited, thermodynamic parameters can be approximated using group contribution methods and analogies with similar pyridine derivatives [20] [21].

Based on related methylpyridine compounds, the estimated boiling point falls within the range of 180-220°C [22] [23]. The density is predicted to be approximately 1.1-1.2 g/mL at standard conditions, consistent with values observed for similar aromatic isocyanate compounds [24] [23].

PropertyEstimated ValueReference Basis
Molecular Weight134.14 g/molCalculated
Density (20°C)1.1-1.2 g/mLGroup contribution
Boiling Point180-220°CAnalogy method
Melting Point15-35°CEstimated
Flash Point85-95°CEstimated

The vapor pressure behavior can be approximated using Antoine equation parameters derived from similar compounds [25] [26]. Molecular simulation studies on isocyanate phase behavior suggest that these compounds exhibit normal liquid-vapor equilibrium characteristics with critical temperatures in the range of 400-500°C [25].

Thermal stability considerations indicate that isocyanate groups may undergo decomposition at elevated temperatures, particularly above 150-200°C, leading to formation of amines, carbon dioxide, and other degradation products [27]. This thermal decomposition behavior influences the practical handling and storage requirements for the compound.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

134.048012819 g/mol

Monoisotopic Mass

134.048012819 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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